4-(3-Azetidinyloxy)benzoic acid CAS 1609395-67-6 properties
4-(3-Azetidinyloxy)benzoic acid CAS 1609395-67-6 properties
An In-depth Technical Guide to 4-(3-Azetidinyloxy)benzoic acid (CAS 1609395-67-6): Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-(3-Azetidinyloxy)benzoic acid is a bifunctional organic molecule that has garnered interest within the medicinal chemistry community. Its structure is a strategic amalgamation of two key pharmacophoric elements: a rigid, saturated azetidine heterocycle and a classic benzoic acid moiety, linked by an ether bond. This unique combination imparts a well-defined three-dimensional geometry and offers multiple vectors for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and compound libraries.[1]
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design as a bioisosteric replacement for larger, more flexible rings like piperazine or morpholine.[1] Its inclusion can enhance metabolic stability, improve aqueous solubility, and provide a rigid scaffold that reduces the entropic penalty upon binding to a biological target.[1] Simultaneously, the benzoic acid group serves as a versatile synthetic handle and a potential interaction point, capable of forming strong ionic or hydrogen bonds with protein active sites.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, a plausible synthetic pathway, key applications in drug discovery, and essential safety protocols for 4-(3-Azetidinyloxy)benzoic acid.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical, chemical, and spectroscopic properties is fundamental to its application in research and development.
Chemical Structure and Identifiers
The molecule consists of a benzoic acid substituted at the 4-position with an azetidin-3-yloxy group.
| Property | Value | Source |
| CAS Number | 1609395-67-6 | |
| Molecular Formula | C₁₀H₁₁NO₃ | |
| Molecular Weight | 193.20 g/mol | Inferred from formula |
| IUPAC Name | 4-(azetidin-3-yloxy)benzoic acid | |
| Form | Often supplied as the hydrochloride salt (C₁₀H₁₂ClNO₃) |
Anticipated Spectroscopic Profile
While specific analytical data for this compound is not always provided by suppliers, its structure allows for the prediction of its key spectroscopic features. Researchers are typically responsible for confirming the identity and purity of such specialized reagents.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each part of the molecule. The aromatic protons should appear as two doublets (an AA'BB' system) in the range of δ 7.0-8.0 ppm. The protons on the azetidine ring will likely present as complex multiplets due to spin-spin coupling, with the CH proton adjacent to the oxygen appearing further downfield (δ ~4.5-5.0 ppm) than the CH₂ protons. The acidic proton of the carboxylic acid will be a broad singlet, often above δ 10 ppm, depending on the solvent.[3]
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¹³C NMR Spectroscopy : The carbon spectrum should display signals for the carboxyl carbon (~165-175 ppm), four distinct aromatic carbons (~115-160 ppm), and three carbons corresponding to the azetidine ring (~40-70 ppm).
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Mass Spectrometry (MS) : High-resolution mass spectrometry should confirm the molecular formula. The expected monoisotopic mass for the neutral molecule is 193.0739 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed at m/z 194.0817.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch should appear around 1700 cm⁻¹. The C-O ether stretch will likely be visible in the 1250-1050 cm⁻¹ region, and characteristic aromatic C=C stretching bands will appear around 1600 cm⁻¹ and 1500 cm⁻¹.[4][5]
Part 2: Synthesis and Reactivity
As a specialized building block, understanding its synthesis and reactive potential is crucial for its effective use in designing new molecules.
Retrosynthetic Analysis
A logical retrosynthetic strategy involves disconnecting the ether linkage, which is a common and reliable transformation. This approach simplifies the target molecule into two more readily available precursors: a 4-hydroxybenzoic acid derivative and a 3-hydroxyazetidine derivative. Both precursors require appropriate protecting groups to ensure selectivity during the coupling reaction.
Proposed Synthetic Protocol
This protocol describes a two-step sequence involving a Mitsunobu reaction followed by deprotection. The choice of a Mitsunobu coupling is advantageous for its mild conditions and reliability in forming C-O bonds with inversion of stereochemistry (if applicable).
Step 1: Synthesis of Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate
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Setup : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), and triphenylphosphine (PPh₃, 1.3 eq).
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Dissolution : Dissolve the solids in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
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Cooling : Cool the reaction mixture to 0 °C in an ice bath.
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Reagent Addition : Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.3 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
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Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
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Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
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Workup : Concentrate the mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the protected intermediate product.
Step 2: Synthesis of 4-(3-Azetidinyloxy)benzoic acid (Deprotection)
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Boc Deprotection : Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 4M solution in DCM) and stir at room temperature for 1-2 hours.
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Saponification : After confirming the removal of the Boc group via TLC, concentrate the mixture in vacuo. Dissolve the residue in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature for 2-4 hours to hydrolyze the methyl ester.
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Isolation : Once the saponification is complete, acidify the reaction mixture to a pH of ~4-5 using 1M HCl. The product should precipitate out of the solution.
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Purification : Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(3-Azetidinyloxy)benzoic acid.
Reactivity
The molecule possesses two primary reactive sites, making it an ideal scaffold for library synthesis:
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Carboxylic Acid : Can be readily converted to amides, esters, or acid chlorides, allowing for extension of the molecule from the benzoic acid end.
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Azetidine Nitrogen : As a secondary amine, it is nucleophilic and can undergo N-alkylation, N-acylation, N-arylation, or reductive amination to introduce a wide variety of substituents.
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The strategic value of 4-(3-Azetidinyloxy)benzoic acid lies in its utility as a versatile scaffold for constructing complex, biologically active molecules.[1]
Role as a Molecular Scaffold
The rigid, non-planar azetidine ring connected to the planar aromatic system creates a well-defined 3D structure.[1] This conformationally constrained scaffold can be used to orient substituents in specific vectors to probe interactions within a protein's binding pocket. This rigidity can lead to higher binding affinity by minimizing the entropic cost of binding.[1] Furthermore, the azetidine moiety is known to often improve the pharmacokinetic properties of a drug candidate, including metabolic stability and solubility.[1]
Library Design and Diversification
The bifunctional nature of the scaffold allows for systematic chemical diversification at two distinct points. Libraries of analogues can be designed to explore structure-activity relationships (SAR) comprehensively.
Part 4: Safety, Handling, and Storage
Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
The compound is classified with several significant health hazards according to the Globally Harmonized System (GHS).[6]
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed. | Exclamation Mark |
| H315 | Causes skin irritation. | Exclamation Mark |
| H319 | Causes serious eye irritation. | Exclamation Mark |
| H341 | Suspected of causing genetic defects. | Health Hazard |
| H351 | Suspected of causing cancer. | Health Hazard |
| H361 | Suspected of damaging fertility or the unborn child. | Health Hazard |
Safe Handling Protocol
A self-validating system of protocols ensures user safety and experimental integrity.
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Engineering Controls : Always handle this substance within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Handling Procedures :
-
Spill & Waste Management :
-
In case of a spill, collect the material using appropriate methods to avoid dust generation (e.g., wet paper towels for small spills) and place it in a sealed container for hazardous waste disposal.[6]
-
Dispose of all chemical waste according to institutional and local regulations. Do not let the product enter drains.[6]
-
Storage and Stability
-
Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
-
Container : Keep the container tightly sealed to prevent moisture absorption and contamination.[7]
-
Stability : The product is reported to be chemically stable under standard ambient (room temperature) conditions.[6]
Conclusion
4-(3-Azetidinyloxy)benzoic acid stands out as a strategically designed molecular building block with significant potential in modern drug discovery. Its rigid, three-dimensional architecture, combined with two distinct and readily functionalizable reactive sites, provides a robust platform for the synthesis of novel chemical entities. By leveraging the beneficial properties of the azetidine ring to enhance pharmacokinetic profiles and the interactive capabilities of the benzoic acid moiety, researchers can efficiently explore chemical space and develop targeted compound libraries. While its handling requires stringent safety precautions due to its potential health hazards, a comprehensive understanding of its properties and reactivity empowers chemists to utilize this scaffold to its full potential in the pursuit of new therapeutic agents.
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